3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
Description
Historical Context and Discovery
The development of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid emerged from the broader historical progression of benzoic acid derivatives and pyridine chemistry that began in the sixteenth century. Benzoic acid itself was first discovered through the dry distillation of gum benzoin, initially described by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The fundamental understanding of benzoic acid's composition was later established by Justus von Liebig and Friedrich Wöhler, who also investigated the relationship between hippuric acid and benzoic acid. The antifungal properties of benzoic acid were discovered by Salkowski in 1875, which explained the preservation capabilities of benzoate-containing compounds.
The specific development of pyridine-substituted benzoic acid derivatives represents a more recent advancement in organic chemistry, driven by the need for specialized pharmaceutical intermediates and bioactive compounds. The compound this compound, identified by Chemical Abstracts Service number 13174-37-3, was first catalogued in chemical databases in 2005, reflecting the systematic exploration of amino-linked pyridine-benzoic acid conjugates that began in the late twentieth century. This timing coincides with the expansion of combinatorial chemistry approaches and the increasing recognition of pyridine-containing scaffolds in medicinal chemistry applications.
The emergence of this compound also reflects the historical development of amino acid derivatives and their applications in pharmaceutical research. The structural motif combining aromatic carboxylic acids with pyridine-methylamino linkages has become increasingly important in the design of enzyme inhibitors and receptor modulators. The compound's presence in modern chemical literature and commercial availability through multiple suppliers indicates its established role in contemporary synthetic chemistry and drug discovery programs.
Nomenclature, Classification, and Synonyms
The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with the numerical designation indicating the position of the amino substituent on the benzoic acid ring system. The compound is alternatively named 3-(pyridin-3-ylmethylamino)benzoic acid, reflecting the direct connection between the pyridine ring and the amino nitrogen through a methylene bridge. Additional systematic nomenclature includes 3-((Pyridin-3-ylmethyl)amino)benzoic acid and 3-[(pyridin-3-ylmethyl)amino]benzoic acid, all of which describe the same molecular structure with slight variations in punctuation and formatting conventions.
The compound appears in chemical databases under several synonyms that reflect different naming approaches and commercial designations. These include 3-{[(pyridin-3-yl)methyl]amino}benzoic acid, which emphasizes the methyl linkage between the pyridine ring and amino nitrogen. Commercial suppliers have assigned various catalog numbers, including Chemical Entities of Biological Interest identifier CHEMBL1408595 and PubChem Compound Identifier 935607, which serve as unique identifiers in chemical databases. The compound is also referenced by multiple supplier-specific codes such as CBKinase1_010566, MLS000067725, and SCHEMBL15708831, reflecting its availability from diverse commercial sources.
From a classification perspective, this compound belongs to several important chemical categories. It is classified as an aromatic carboxylic acid due to the presence of the benzoic acid moiety, and simultaneously as a secondary amine due to the amino linkage between the pyridine methyl group and the benzoic acid ring. The compound also falls within the broader category of pyridine derivatives, specifically pyridin-3-ylmethyl compounds, which are recognized for their biological activity and pharmaceutical applications. Additionally, it can be classified as an amino acid derivative, given its structural similarity to naturally occurring amino acids, albeit with significant aromatic elaboration.
Table 1: Nomenclature and Identification Data
| Parameter | Value |
|---|---|
| IUPAC Name | 3-(pyridin-3-ylmethylamino)benzoic acid |
| CAS Registry Number | 13174-37-3 |
| PubChem CID | 935607 |
| ChEMBL ID | CHEMBL1408595 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| InChI Key | FDOXNJWMRVHSSC-UHFFFAOYSA-N |
Structural Features and Molecular Architecture
The molecular structure of this compound exhibits a sophisticated arrangement of aromatic and heterocyclic components that contribute to its unique chemical and physical properties. The core structure consists of a benzoic acid framework with a carboxylic acid group at the 1-position and an amino substituent at the 3-position, creating a meta-substitution pattern on the benzene ring. The amino nitrogen is further substituted with a pyridin-3-ylmethyl group, establishing a secondary amine linkage that connects the benzoic acid and pyridine ring systems through a methylene bridge.
The pyridine ring in the structure adopts a planar configuration characteristic of six-membered aromatic heterocycles, with the nitrogen atom positioned at the 3-position relative to the methylene attachment point. This positioning creates a specific electronic environment that influences the compound's reactivity and interaction patterns with biological targets. The methylene bridge provides conformational flexibility while maintaining electronic communication between the aromatic systems, allowing for optimal spatial arrangements in various chemical and biological contexts.
The carboxylic acid functionality introduces both hydrogen bonding capabilities and ionizable character to the molecule, with the ability to exist in both protonated and deprotonated forms depending on the pH environment. The carboxyl group's position at the 1-position of the benzoic acid ring creates a specific geometric relationship with the amino substituent, potentially enabling intramolecular interactions or cooperative binding effects in biological systems. The overall molecular architecture results in a compound with both hydrophilic and lipophilic regions, contributing to its potential for membrane permeability and aqueous solubility.
Computational analysis reveals specific geometric parameters that define the three-dimensional structure of this compound. The InChI representation InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) provides a complete structural description, while the simplified molecular-input line-entry system notation C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O describes the connectivity pattern. These representations confirm the meta-substitution pattern on the benzoic acid ring and the 3-position attachment of the methylene-linked pyridine substituent.
Position in Chemical Taxonomy
This compound occupies a distinctive position within the broader taxonomy of organic compounds, representing an intersection of multiple important chemical families. Within the hierarchy of aromatic compounds, it belongs to the substituted benzoic acid class, specifically the amino-substituted benzoic acids that have gained prominence in medicinal chemistry applications. The compound's dual aromatic character, incorporating both benzene and pyridine ring systems, places it among the heteroaromatic carboxylic acids, a category recognized for diverse biological activities and pharmaceutical applications.
From the perspective of nitrogen-containing compounds, the molecule represents a member of the secondary amine family, characterized by the presence of a nitrogen atom bonded to two carbon-containing groups. The specific structural motif of pyridin-3-ylmethyl-substituted amines constitutes a well-recognized pharmacophore in drug discovery, contributing to the compound's classification within medicinal chemistry scaffolds. The presence of the pyridine ring further categorizes it among the pyridine derivatives, a class of compounds extensively studied for their biological activities and synthetic versatility.
Within the broader context of amino acid derivatives, this compound can be considered an aromatic amino acid analog, sharing structural features with naturally occurring amino acids while incorporating significant synthetic modifications. This classification has important implications for its potential interactions with biological systems, particularly enzymes and receptors that recognize amino acid motifs. The compound's position in this taxonomic framework influences its synthetic accessibility, as it can be prepared using established amino acid chemistry methodologies adapted for aromatic systems.
The compound also belongs to the category of pharmaceutical intermediates, reflecting its role in the synthesis of more complex bioactive molecules. This classification is supported by its appearance in multiple patent applications and pharmaceutical research publications, indicating its utility in drug development programs. The taxonomic position of this compound within these multiple chemical families contributes to its versatility as a research tool and synthetic building block.
Table 2: Chemical Classification Hierarchy
| Classification Level | Category |
|---|---|
| Primary Class | Aromatic Carboxylic Acids |
| Secondary Class | Amino-Substituted Benzoic Acids |
| Tertiary Class | Pyridine-Containing Derivatives |
| Functional Groups | Secondary Amine, Carboxylic Acid |
| Pharmacophore Class | Pyridin-3-ylmethylamino Motif |
| Application Category | Pharmaceutical Intermediate |
Significance in Organic and Medicinal Chemistry
The significance of this compound in contemporary organic and medicinal chemistry stems from its unique structural features that enable diverse synthetic transformations and biological interactions. In organic synthesis, the compound serves as a versatile building block that combines the reactivity of benzoic acid derivatives with the electronic properties of pyridine-containing systems. The presence of both amino and carboxylic acid functional groups provides multiple sites for chemical modification, enabling the synthesis of complex molecular architectures through established coupling reactions, condensations, and derivatization strategies.
The compound's role in medicinal chemistry is particularly noteworthy, as it embodies several structural motifs commonly found in biologically active molecules. The pyridin-3-ylmethylamino pharmacophore has been identified in numerous drug candidates and approved pharmaceuticals, contributing to activities ranging from enzyme inhibition to receptor modulation. The specific geometric arrangement of the pyridine ring, methylene linker, and benzoic acid component creates a molecular scaffold capable of engaging with diverse biological targets through multiple interaction modes, including hydrogen bonding, π-π stacking, and electrostatic interactions.
Recent research has highlighted the compound's potential applications in the development of enzyme inhibitors, particularly those targeting pathways involved in metabolic disorders and inflammatory conditions. The structural similarity to naturally occurring amino acids suggests possible interactions with amino acid-recognizing enzymes, while the aromatic character enables binding to hydrophobic enzyme active sites. Additionally, the compound's ability to form metal complexes, arising from its nitrogen and oxygen donor atoms, has implications for the development of metal-based therapeutics and diagnostic agents.
The synthetic accessibility of this compound through multiple established routes contributes to its significance in both academic and industrial research settings. The compound can be prepared through nucleophilic substitution reactions, reductive amination procedures, and coupling reactions, providing flexibility in synthetic planning and scale-up considerations. This accessibility, combined with its structural versatility, has established the compound as a valuable tool in combinatorial chemistry approaches and library synthesis for drug discovery programs.
Properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOXNJWMRVHSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359063 | |
| Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-37-3 | |
| Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis typically begins with:
- 3-Aminobenzoic acid : Provides the benzoic acid backbone.
- Pyridin-3-ylmethanamine : Introduces the pyridine moiety.
Coupling Reaction
The amino group of pyridin-3-ylmethanamine reacts with the carboxyl group of 3-aminobenzoic acid to form an amide bond. Common coupling agents and catalysts include:
- N,N'-Dicyclohexylcarbodiimide (DCC) : Facilitates amide bond formation.
- 4-Dimethylaminopyridine (DMAP) : Acts as a catalyst to enhance reaction efficiency.
Reaction conditions:
- Solvent: Dichloromethane or toluene.
- Temperature: Typically room temperature or slightly elevated (30–40°C).
- Reaction Time: 12–24 hours depending on the scale.
Purification
The crude product is purified through:
- Recrystallization : Using solvents like methanol or ethanol.
- Chromatography : Utilizes silica gel columns for separation.
Alternative Methods
Azide Formation
An alternative approach involves activating the carboxylic acid group using peptide coupling reagents such as:
- Propanephosphonic acid anhydride (T3P) .
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
This method improves yield and reduces side reactions.
Ester Hydrolysis
Ester derivatives of benzoic acid can be hydrolyzed using lithium hydroxide to obtain the free acid form. This method is particularly useful for large-scale synthesis.
Reaction Optimization
Industrial Production
For industrial-scale synthesis, continuous flow reactors are employed to optimize reaction conditions such as:
- Temperature control: Maintained at optimal levels to avoid decomposition.
- Solvent selection: Ethanol or tert-butanol can be used to enhance solubility and reduce waste.
Byproduct Minimization
To minimize byproducts:
- Use mild bases like potassium tert-butoxide or sodium methoxide.
- Avoid high temperatures that may lead to transesterification.
Analytical Characterization
Spectroscopic Analysis
Characterization of intermediates and final products includes:
- NMR Spectroscopy : Confirms the presence of pyridine ring protons (~δ 8.1–8.5 ppm) and benzoic acid protons (~δ 7–8 ppm).
- FTIR Spectroscopy : Identifies functional groups such as carboxylic acids (~1700 cm⁻¹) and amides (~3300 cm⁻¹).
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is used to assess purity and yield.
Data Table: Summary of Key Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Coupling Reaction | DCC, DMAP, dichloromethane | Room temperature, 12–24 hours |
| Azide Formation | T3P or EDC | Enhanced yield |
| Hydrolysis | Lithium hydroxide | Converts esters to free acids |
| Purification | Recrystallization, chromatography | Methanol/ethanol solvents |
| Characterization | NMR, FTIR, HPLC | Confirms molecular structure |
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine methylamines.
Scientific Research Applications
Cancer Therapy
Research indicates that derivatives of this compound can act as inhibitors for nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial in cancer cell metabolism. A patent describes compounds structurally related to 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid designed for treating various cancers by inhibiting NAMPT (Nicotinamide Adenine Dinucleotide Phosphate) activity .
Inflammation and Pain Management
Studies have shown that compounds with similar structures exhibit potent activity as EP4 receptor antagonists. These antagonists are significant in treating inflammatory diseases and pain management due to their ability to block the effects of prostaglandin E2, a mediator of inflammation .
Biosynthesis and Metabolic Engineering
The compound serves as a building block in microbial biosynthesis pathways aimed at producing valuable metabolites. For example, engineered E. coli strains have been utilized to enhance the production of amino benzoic acids through co-culture systems, demonstrating the versatility of this compound in metabolic engineering applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural attributes and molecular properties of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid with related compounds:
Key Observations:
- Substituent Position and Electronic Effects : The position of the pyridine/pyridazine substituent (meta vs. para) and additional functional groups (e.g., methoxy, methyl) influence electronic properties. For example, electron-withdrawing groups (e.g., carboxylic acid) enhance solubility in polar solvents, while methyl groups increase hydrophobicity .
- This impacts crystal packing and stability, as seen in related structures (e.g., O—H···O and N—H···O interactions in ) .
Crystallographic and Conformational Comparisons
- Dihedral Angles: In , a structurally related compound (3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid) exhibits a dihedral angle of 67.82° between its benzene and isobenzofuran rings, indicating non-planar stacking. Similar steric effects likely arise in this compound due to the pyridine substituent .
- Hydrogen-Bonding Networks: Stabilizing interactions, such as those observed in (N—H···O and O—H···O bonds), suggest that the amino and carboxylic acid groups in the target compound facilitate robust intermolecular interactions, critical for crystalline phase stability .
Biological Activity
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 228.25 g/mol
- CAS Number : 13174-37-3
The compound features a pyridine ring connected to a benzoic acid moiety through an amine linkage, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various proteins and enzymes:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been shown to inhibit PTP1B, enhancing insulin signaling pathways, which is significant for metabolic regulation and potential diabetes treatment.
- Modulation of Cellular Signaling : It influences several cellular pathways by modulating gene expression and cellular metabolism, impacting inflammatory responses and potentially reducing inflammation in certain cell types .
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Potential
The compound's structural similarities to other known anticancer agents have prompted investigations into its cytotoxic effects on cancer cells. Preliminary studies indicate that it may induce apoptosis in specific cancer cell lines, although further research is required to establish its efficacy and mechanism in cancer therapy .
Study on Protein Degradation Pathways
A notable study evaluated the effects of benzoic acid derivatives on protein degradation systems. The findings suggested that these compounds could enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts, indicating a role in cellular homeostasis and potential anti-aging effects .
In Silico Studies
In silico analyses have provided insights into the binding affinities of this compound with various target proteins. These studies suggest that the compound can effectively bind to key enzymes involved in metabolic processes, which may explain its observed biological activities .
Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, and how are intermediates characterized?
A two-step synthesis involving condensation and oxidation is commonly employed. First, a benzaldehyde derivative reacts with a substituted aniline and a 3-aminobenzoic acid analog in acidic conditions to form a 2-[(aryl)(aminophenyl)methyl]-5-aminobenzoic acid intermediate. This intermediate is then oxidized (e.g., with KMnO₄ or H₂O₂ in alkaline media) to yield the final product. Key intermediates are characterized via thin-layer chromatography (TLC) and NMR spectroscopy to confirm regioselectivity and purity .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and WinGX (for data processing) resolves molecular geometry. ORTEP-3 generates thermal ellipsoid models to visualize atomic displacement .
Advanced: How is this compound utilized in designing metal-organic frameworks (MOFs), and what properties are enhanced?
The pyridinylmethylamino group acts as a flexible ligand in MOFs, coordinating with metals like Zn²⁺ or Co²⁺ to form 3D networks. For example, in MOF {[Zn₂(OBZ)₂L]·4DMF}ₙ, analogous ligands enhance gas sorption (e.g., CO₂ or H₂) due to tunable pore sizes and Lewis basic sites. Gas uptake is quantified via volumetric adsorption experiments at varying pressures .
Advanced: What crystallographic challenges arise during structural determination, and how are they mitigated?
Disorder in the pyridinylmethyl group or solvent molecules can complicate refinement. Strategies include:
- Using SQUEEZE (in PLATON) to model disordered solvent regions.
- Applying TWIN commands in SHELXL for handling twinned crystals.
- Validating hydrogen bonding via Hirshfeld surface analysis to ensure structural accuracy .
Data Contradiction: How to reconcile discrepancies between NMR (solution) and X-ray (solid-state) data regarding molecular conformation?
Solution NMR may show dynamic motion of the pyridinylmethyl group, while X-ray captures a static conformation. To resolve:
- Perform variable-temperature NMR to assess rotational barriers.
- Use DFT calculations (e.g., Gaussian) to compare optimized geometries with crystallographic data.
- Conduct PXRD to rule out polymorphism influencing solid-state behavior .
Advanced: What role does the pyridinylmethylamino moiety play in coordination chemistry and catalytic applications?
This group acts as a bidentate ligand, coordinating via the pyridine nitrogen and amino group. In catalysis, it stabilizes transition metals (e.g., Pd) in cross-coupling reactions. For example, analogous ligands in MOFs enhance catalytic activity in styrene methoxycarbonylation, monitored via GC-MS to track product yields .
Methodological: Which software tools are recommended for refining and visualizing the crystal structure?
- Refinement : SHELXL (for small-molecule refinement) and OLEX2 (for graphical interface integration).
- Validation : CheckCIF for verifying structural integrity against IUCr standards.
- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagram analysis .
Advanced: How to optimize synthetic yield while minimizing by-products like [(aryl)bis(aminophenyl)]methane?
- Adjust stoichiometry (e.g., excess 3-aminobenzoic acid to drive selectivity).
- Use urea as a catalyst to accelerate imine formation.
- Monitor reaction progress via LC-MS to identify and isolate intermediates early .
Basic: What are the solubility properties, and how do they influence experimental design?
The compound is polar due to the carboxylic acid group, soluble in DMF, DMSO, and aqueous bases. For reactions in non-polar media, pre-dissolve in DMF and dilute with THF. Solubility is confirmed via saturation assays at 25°C .
Advanced: How to assess potential toxicity or metabolic pathways in vitro?
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293).
- Metabolism : Incubate with liver microsomes and analyze metabolites via HPLC-MS. Structural analogs (e.g., 5-CA-MCBX-NDM) undergo oxidation at the pyridine ring, identified by m/z shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
